molecular formula C14H10ClNO4 B11835980 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde CAS No. 114483-64-6

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde

Cat. No.: B11835980
CAS No.: 114483-64-6
M. Wt: 291.68 g/mol
InChI Key: WAFZNGHFRACZCN-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-chlorobenzyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde typically involves the reaction of 4-chlorobenzyl alcohol with 5-nitrosalicylaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other reagents that can replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 2-((4-Chlorobenzyl)oxy)-5-nitrobenzoic acid.

    Reduction: Formation of 2-((4-Chlorobenzyl)oxy)-5-aminobenzaldehyde.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorobenzyl)oxy)benzaldehyde: Similar structure but lacks the nitro group.

    2-((4-Bromobenzyl)oxy)-5-nitrobenzaldehyde: Similar structure with a bromine atom instead of chlorine.

    2-((4-Methylbenzyl)oxy)-5-nitrobenzaldehyde: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde is unique due to the presence of both the nitro and chlorobenzyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

114483-64-6

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-5-nitrobenzaldehyde

InChI

InChI=1S/C14H10ClNO4/c15-12-3-1-10(2-4-12)9-20-14-6-5-13(16(18)19)7-11(14)8-17/h1-8H,9H2

InChI Key

WAFZNGHFRACZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl

Origin of Product

United States

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